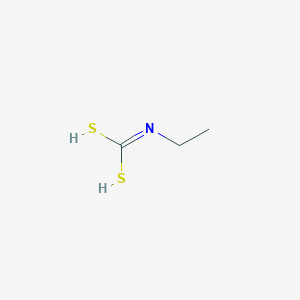

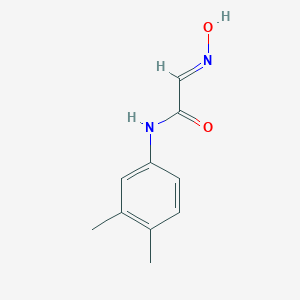

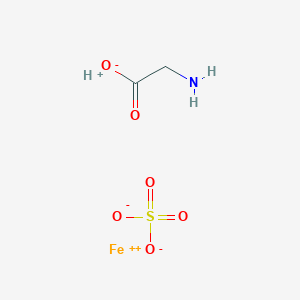

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide, commonly known as DMPHIA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid tyrosine, and is used as an inhibitor of enzymes, primarily those involved in metabolic pathways. DMPHIA has been used in a variety of studies, from cancer research to drug development, and is an important tool in the field of biochemistry. In

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide can be achieved through the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride, followed by condensation with acetic anhydride to form N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide.

Starting Materials

3,4-dimethylbenzaldehyde, hydroxylamine hydrochloride, acetic anhydride

Reaction

Step 1: 3,4-dimethylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding oxime., Step 2: The oxime is then condensed with acetic anhydride in the presence of a base such as pyridine to form N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide., Step 3: The product is then purified through recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

DMPHIA has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs and other compounds, as well as to inhibit enzymes involved in metabolic pathways. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the immune system. Additionally, DMPHIA has been used to study the effects of hormones on the body, as well as to study the effects of toxic metals on the body.

Mecanismo De Acción

The mechanism of action of DMPHIA is relatively simple. It acts as an inhibitor of enzymes involved in metabolic pathways, primarily those involved in the metabolism of drugs and other compounds. By inhibiting the activity of these enzymes, DMPHIA can prevent the metabolism of drugs and other compounds, allowing them to remain in the body for longer periods of time.

Efectos Bioquímicos Y Fisiológicos

DMPHIA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the levels of certain hormones and other compounds in the body. Additionally, DMPHIA has been shown to increase the sensitivity of certain cancer cells to certain drugs, as well as to increase the effectiveness of certain drugs in the treatment of certain types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The primary advantage of using DMPHIA in laboratory experiments is its ability to inhibit the activity of enzymes involved in metabolic pathways. This allows researchers to study the effects of drugs and other compounds on the body without the interference of the body's own metabolic pathways. Additionally, DMPHIA has been shown to increase the sensitivity of certain cancer cells to certain drugs, as well as to increase the effectiveness of certain drugs in the treatment of certain types of cancer.

The primary limitation of using DMPHIA in laboratory experiments is its relatively short half-life. DMPHIA is rapidly metabolized in the body, leading to a short period of time in which it can be effective. Additionally, DMPHIA can be toxic in high doses, and care should be taken to ensure that the compound is used in a safe and controlled manner.

Direcciones Futuras

The future of DMPHIA is promising. Its ability to inhibit enzymes involved in metabolic pathways makes it a valuable tool in the study of drug metabolism and the effects of drugs on the body. Additionally, its ability to increase the sensitivity of certain cancer cells to certain drugs makes it a valuable tool in the treatment of certain types of cancer. In addition, future research could explore the use of DMPHIA in other applications, such as the study of the effects of toxic metals on the body or the study of the effects of hormones on the body. Additionally, further research could explore the use of DMPHIA in drug development, as well as the development of new inhibitors of metabolic pathways.

Propiedades

IUPAC Name |

(2E)-N-(3,4-dimethylphenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-3-4-9(5-8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWMUOGEOATZNF-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=N/O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide | |

CAS RN |

17122-69-9 |

Source

|

| Record name | NSC106587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)